

# Application Note: Quantification of Achyranthoside C by HPLC-UV

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Compound of Interest					
Compound Name:	Achyranthoside C				
Cat. No.:	B1201575	Get Quote			

#### **Abstract**

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the accurate quantification of **Achyranthoside C** in plant extracts and pharmaceutical preparations. **Achyranthoside C**, a triterpenoid saponin, often lacks a strong chromophore, necessitating detection at low UV wavelengths.[1][2] This protocol establishes a reliable method using a C18 column with a gradient elution, providing the specificity, precision, and accuracy required for quality control and research applications.

#### Introduction

Achyranthoside C is a bioactive saponin found in various medicinal plants, notably from the Achyranthes genus. Its quantification is essential for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures like plant extracts. [3][4] This note provides a comprehensive protocol for a validated HPLC-UV method optimized for **Achyranthoside C**, addressing the common challenge of its poor UV absorbance by utilizing detection at a low wavelength (205 nm).[1]

#### **Experimental**

2.1 Instrumentation and Chemicals



- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance e2695 system or similar is suitable.[5]
- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is recommended for good separation.[3][5]
- Chemicals: HPLC-grade acetonitrile, methanol, and ortho-phosphoric acid were used.[3]
   Ultrapure water was generated using a Milli-Q system. Achyranthoside C reference standard (purity ≥98%) was procured from a certified supplier.

2.2 Chromatographic Conditions The separation of **Achyranthoside C** was achieved using a gradient elution program for optimal resolution and peak shape.

Parameter	Condition	
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 μm)	
Mobile Phase A	Water : Acetonitrile : Ortho-phosphoric acid (860:140:2 v/v/v)[1]	
Mobile Phase B	Acetonitrile : Ortho-phosphoric acid (998:2 v/v) [1]	
Flow Rate	1.0 mL/min[6]	
Column Temperature	35 °C[6][7]	
Detection Wavelength	205 nm[1][2]	
Injection Volume	15 μL[6][7]	
Gradient Program	0-30 min: 0-60% B; 30-35 min: 60-100% B; 35- 45 min: 100% B (hold); 45-46 min: 100-0% B; 46-55 min: 0% B (re-equilibration)	

#### **Protocols**

## Protocol 1: Extraction of Achyranthoside C from Plant Material



This protocol describes an efficient ultrasonic-assisted extraction (UAE) method.

- Sample Preparation: Dry the plant material (e.g., roots of Achyranthes aspera) in a controlled environment and grind it into a fine powder (40-60 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of 70% methanol-water (v/v).[3][7]
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (45°C).[7][8]
- Filtration: Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
- Concentration: Collect the filtrate and make up the volume to 25 mL in a volumetric flask using the extraction solvent.
- Final Preparation: Prior to HPLC injection, pass an aliquot of the extract through a 0.45 μm syringe filter to remove particulate matter.[7]

#### **Protocol 2: Preparation of Standard Solutions**

- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Achyranthoside C** reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.[1]
- Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 μg/mL.

### **Protocol 3: HPLC Analysis and Quantification**

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (100% A) for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject 15  $\mu$ L of each working standard solution in duplicate. Record the peak area from the chromatograms. Construct a calibration curve by plotting the average peak area against the concentration.



- Sample Analysis: Inject 15 μL of the prepared plant extract sample into the HPLC system.
- Quantification: Identify the Achyranthoside C peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Achyranthoside C in the sample using the regression equation derived from the calibration curve.

#### **Method Validation**

The developed method was validated according to the International Conference on Harmonization (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][2]

Table 1: Summary of Method Validation Parameters

Parameter	Result	
Linearity Range	10 - 200 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Regression Equation	y = mx + c	
LOD	0.85 μg/mL	
LOQ	2.55 μg/mL	

Table 2: Precision (Repeatability and Intermediate Precision)

Concentration (μg/mL)	Repeatability (RSD%) (n=6)	Intermediate Precision (RSD%) (n=6, 3 days)
50	1.35%	1.88%
100	0.98%	1.52%
150	0.85%	1.31%

Table 3: Accuracy by Recovery Study

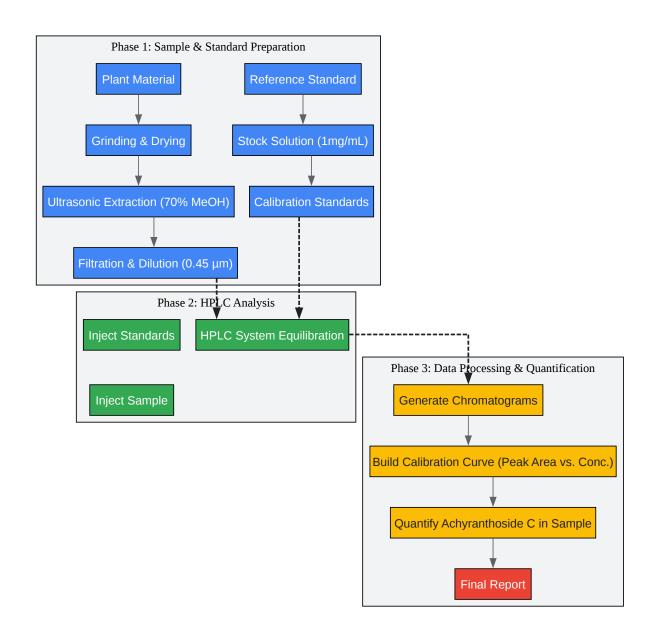


Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	RSD (%) (n=3)
80%	40	39.75	99.38	1.45
100%	50	50.31	100.62	1.10
120%	60	59.52	99.20	1.28

#### **Workflow Visualization**

The following diagram illustrates the complete workflow from sample preparation to the final quantification of **Achyranthoside C**.





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Caption: Workflow for **Achyranthoside C** quantification by HPLC-UV.



#### Conclusion

The described HPLC-UV method provides a simple, accurate, and reliable approach for the quantification of **Achyranthoside C**. The method is highly specific and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control of raw herbal materials and finished phytopharmaceutical products.

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